6-oxa-2-azaspiro[3.4]octane-2-carboxamide
Description
6-oxa-2-azaspiro[34]octane-2-carboxamide is a heterocyclic compound that features a spirocyclic structure
Properties
CAS No. |
2408974-83-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxa-2-azaspiro[3.4]octane-2-carboxamide can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids, bases, or oxidizing agents, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production methods for 6-oxa-2-azaspiro[3 the compound can be synthesized on a multi-kilogram scale by optimizing the reaction conditions and using efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-oxa-2-azaspiro[3.4]octane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
6-oxa-2-azaspiro[3.4]octane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
Materials Science:
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-oxa-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). The compound inhibits the activity of EGFR by binding to its active site, thereby blocking the downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the carboxamide functional group.
6-azaspiro[2.5]octane-1-carboxamide: Another related compound with a different spirocyclic framework.
Uniqueness
6-oxa-2-azaspiro[3.4]octane-2-carboxamide is unique due to its specific combination of a spirocyclic structure and a carboxamide functional group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
